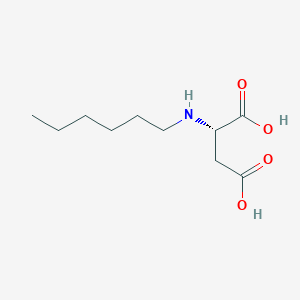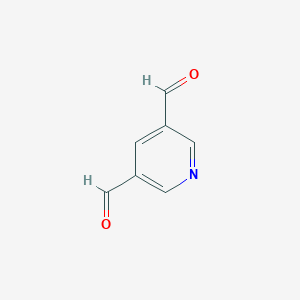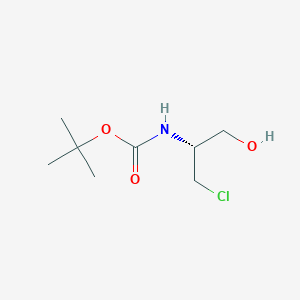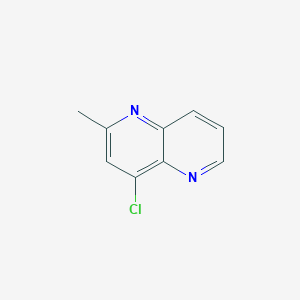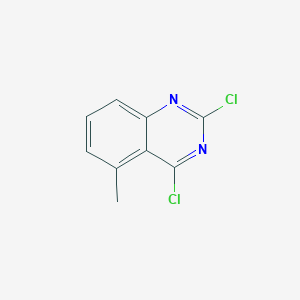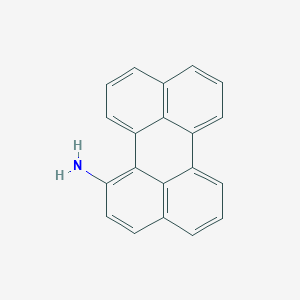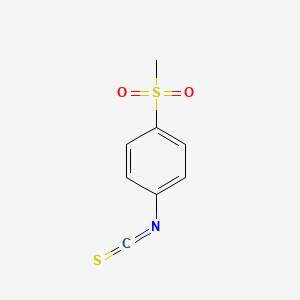
4-Methylsulfonylphenylisothiocyanate
Descripción general
Descripción
4-Methylsulfonylphenylisothiocyanate, also known as sulforaphane, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has gained a lot of attention in recent years due to its potential health benefits, particularly in the prevention and treatment of cancer.
Mecanismo De Acción
Mode of Action
In general, drugs interact with their targets through a variety of mechanisms, including binding to specific molecular regions on receptor macromolecules .
Biochemical Pathways
In general, drugs can affect a variety of metabolic pathways, altering the flux of metabolites and affecting cellular function .
Pharmacokinetics
These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
In general, drugs can have a variety of effects at the molecular and cellular level, including altering protein function, modulating signal transduction pathways, and affecting gene expression .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methylsulfonylphenylisothiocyanate in lab experiments is that it is a natural compound found in food, which makes it relatively safe to use. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. One limitation is that it can be difficult to control the dose of this compound, as the concentration can vary depending on the source.
Direcciones Futuras
There are a number of potential future directions for research on 4-Methylsulfonylphenylisothiocyanate. One area of interest is in the development of new cancer treatments that incorporate this compound. Another potential area of research is in the development of new neuroprotective therapies for neurological disorders such as Alzheimer's disease. Additionally, there is ongoing research into the potential benefits of this compound for cardiovascular health and other chronic diseases.
Aplicaciones Científicas De Investigación
Sulforaphane has been extensively studied for its potential health benefits, particularly in the prevention and treatment of cancer. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also suggested that 4-Methylsulfonylphenylisothiocyanate may have neuroprotective effects and may be beneficial in the treatment of certain neurological disorders.
Propiedades
IUPAC Name |
1-isothiocyanato-4-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8-4-2-7(3-5-8)9-6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGGIPVCHEXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567911 | |
| Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15863-56-6 | |
| Record name | 1-Isothiocyanato-4-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
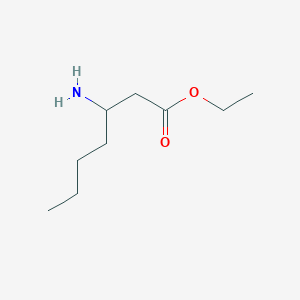
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid](/img/structure/B1611234.png)
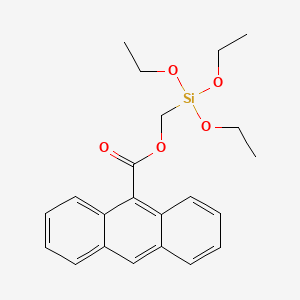
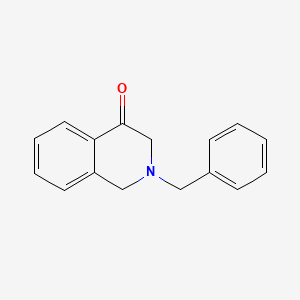
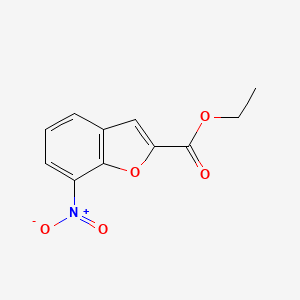
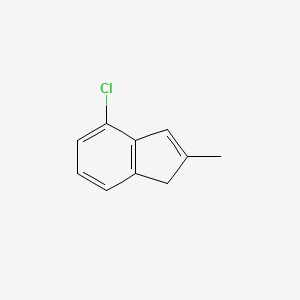
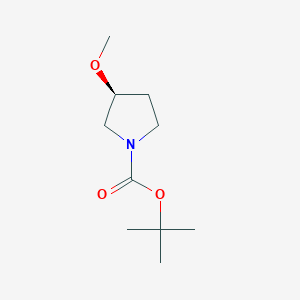
![1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene](/img/structure/B1611244.png)
